molecular formula C9H9ClO B025800 2-Chloro-2,3-dihydro-1h-inden-1-ol CAS No. 19598-01-7

2-Chloro-2,3-dihydro-1h-inden-1-ol

Cat. No.: B025800
CAS No.: 19598-01-7
M. Wt: 168.62 g/mol
InChI Key: SKUCQUAQEKVSAQ-UHFFFAOYSA-N
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Description

2-Chloro-2,3-dihydro-1H-inden-1-ol (CAS: 954262-36-3; Molecular Formula: C9H9ClO) is a chiral indanol derivative of significant interest in rational drug design, particularly in the field of immuno-oncology. This compound and its structural analogs are explored as stable mimics of alkylperoxy transition states, which are crucial intermediates in the catalytic cycle of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step in the degradation of tryptophan along the kynurenine pathway. Its overexpression in tumors contributes to a state of pathological immune suppression, facilitating immune escape. Inhibiting IDO1 presents a promising therapeutic strategy for cancer treatment. Research indicates that incorporating halogen atoms, such as chlorine, onto the meta position of the aromatic ring in O-alkylhydroxylamine-based inhibitors can significantly enhance potency against IDO1. The structural features of this compound make it a valuable intermediate or lead compound for developing such inhibitors, which are designed to bind the enzyme's active site with high efficiency and potentially restore an effective anti-tumor immune response. This product is intended for research purposes to study enzyme mechanisms and develop novel immunotherapeutic agents. It is supplied with comprehensive documentation, including analytical data to ensure identity and purity. Please Note: This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUCQUAQEKVSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941372
Record name 2-Chloro-2,3-dihydro-1H-inden-1-ol
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19598-01-7
Record name NSC131032
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2,3-dihydro-1H-inden-1-ol
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Chemical Transformations and Reactivity Profiles of 2 Chloro 2,3 Dihydro 1h Inden 1 Ol

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom in 2-Chloro-2,3-dihydro-1H-inden-1-ol, being attached to a secondary carbon, is susceptible to nucleophilic substitution. In these reactions, a nucleophile replaces the chloride ion, which acts as a leaving group. chemguide.co.uk The reaction is typically facilitated by heating the chloro-indanol with a solution of the nucleophile, often in a suitable solvent like ethanol (B145695) to ensure solubility of the reactants. chemguide.co.uk

A common example of such a reaction is hydrolysis, where hydroxide (B78521) ions act as nucleophiles to replace the chlorine atom, forming a diol. chemguide.co.uk Similarly, reaction with cyanide ions can introduce a nitrile group (-CN), extending the carbon chain and providing a precursor for carboxylic acids, amines, or amides. chemguide.co.uk

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium Hydroxide (NaOH)Alcohol (-OH)
CyanidePotassium Cyanide (KCN)Nitrile (-CN)
Azide (B81097)Sodium Azide (NaN₃)Azide (-N₃)
IodideSodium Iodide (NaI)Iodo (-I)
HydrosulfideSodium Hydrosulfide (NaSH)Thiol (-SH)
AmmoniaAmmonia (NH₃)Amine (-NH₂)

Nucleophilic substitution at a secondary carbon center, such as in this compound, can proceed via either an Sₙ1 or Sₙ2 mechanism, and sometimes a mix of both. chemguide.co.uk The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. masterorganicchemistry.comvanderbilt.edu The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. byjus.com

A particularly relevant analogy is the dehydrochlorination of 1,2-chlorohydrins in the presence of a base. researchgate.net In this well-studied reaction, the hydroxyl group is first deprotonated by the base in a rapid equilibrium step to form an alkoxide ion. researchgate.net This is followed by a slower, rate-determining intramolecular Sₙ2 attack, where the newly formed alkoxide acts as the nucleophile, displacing the adjacent chloride to form an epoxide ring. researchgate.net This intramolecular pathway highlights a key reactivity profile for this compound, suggesting that under basic conditions, it can readily be converted to an indene (B144670) oxide derivative.

Redox Chemistry of the Hydroxyl Group

The hydroxyl group of this compound is a primary site for redox reactions, allowing for its conversion into other important functional groups.

The secondary alcohol functionality of this compound can be oxidized to form the corresponding ketone, 2-Chloro-2,3-dihydro-1H-inden-1-one. biosynth.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this, with chromium(VI)-based reagents being common. ambeed.com The mechanism typically begins with the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. ambeed.com In the subsequent step, a base (such as water or pyridine) abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the ketone's carbon-oxygen double bond. ambeed.com

Oxidizing AgentCommon Name/Abbreviation
Chromium trioxide in sulfuric acid and acetoneJones Reagent
Pyridinium chlorochromatePCC
Pyridinium dichromatePDC
Sodium hypochlorite (B82951) with a catalystBleach
Dimethyl sulfoxide (B87167) with oxalyl chlorideSwern Oxidation

Selective reduction primarily refers to the conversion of the ketone, 2-Chloro-2,3-dihydro-1H-inden-1-one, back to the alcohol, this compound. This is a common and crucial transformation. Reagents for this include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH), which act as sources of hydride ions (H⁻).

Reducing AgentCommon Name/AbbreviationTypical Transformation
Sodium borohydrideNaBH₄Ketone → Secondary Alcohol
Lithium aluminum hydrideLAHKetone/Ester → Alcohol
Diisobutylaluminium hydrideDIBAL-HEster/Nitrile → Aldehyde

Skeletal Rearrangements and Cyclialkylation Mechanisms

The structure of this compound is prone to skeletal rearrangements under certain reaction conditions, particularly those that generate a carbocation or a species with a similar electronic demand. Such rearrangements can lead to significant changes in the carbon framework. For instance, in reactions involving dianhydro-β-D-hexopyranoses, the treatment with reagents like diethylaminosulfur trifluoride (DAST) can induce skeletal rearrangements through the migration of ring oxygen atoms or other parts of the carbon skeleton. researchgate.net This provides a precedent for potential rearrangements in the indene system, where the departure of the chloride ion could trigger the migration of a bond from the adjacent five-membered ring to form a more stable carbocation, potentially leading to ring expansion or contraction.

Cyclialkylation represents another important transformation pathway. It involves the formation of a new ring through an intramolecular alkylation event. This strategy is valuable for constructing complex polycyclic systems. For example, copper(I)-mediated intramolecular coupling has been used to synthesize 2,3-dihydro-1H-indazoles from suitable precursors, demonstrating the formation of a new five-membered ring fused to an existing aromatic ring. mdpi.com For a molecule like this compound, derivatization followed by an intramolecular reaction could similarly lead to new fused or bridged ring systems.

Derivatization for Functional Group Interconversion and Advanced Syntheses

The chloro and hydroxyl groups of this compound are handles for extensive derivatization, enabling its use in advanced synthetic sequences. Functional group interconversion allows for the strategic replacement of these groups with others that may be required for subsequent reaction steps. vanderbilt.edu

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This enhances its susceptibility to nucleophilic substitution. vanderbilt.edu Alternatively, the alcohol can be converted into an azide using reagents like diphenylphosphoryl azide (DPPA) or through a Mitsunobu reaction. nih.gov

The chloride can be displaced by a variety of nucleophiles. For instance, substitution with sodium azide yields an azido-indanol. vanderbilt.edu This azide derivative is a highly versatile intermediate. It can be reduced to an amine or used in Huisgen cycloaddition reactions, a type of "click" chemistry, to form 1,2,3-triazole rings. nih.gov The synthesis of complex triazole-containing molecules often relies on such azide intermediates. nih.gov These derivatizations transform the simple chlorohydrin into a key building block for constructing more complex and biologically relevant molecules. rsc.org

Stereochemical Investigations and Control in 2 Chloro 2,3 Dihydro 1h Inden 1 Ol Chemistry

Inherent Chirality and Stereoisomerism of the Indanol Scaffold

The molecular structure of 2-Chloro-2,3-dihydro-1H-inden-1-ol contains two chiral centers, which gives rise to the possibility of multiple stereoisomers. msu.edu Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org

The indanol scaffold, the core structure of this compound, possesses inherent chirality due to the presence of these stereogenic centers. In general, a molecule with 'n' chiral centers can have up to 2n possible stereoisomers. msu.edu For this compound, with its two chiral centers, a maximum of four stereoisomers can exist. These stereoisomers are classified into pairs of enantiomers and diastereomers. msu.edu Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. msu.edulibretexts.org

Determination of Absolute Configuration

Determining the absolute configuration of each stereoisomer is crucial for understanding its specific properties. Several analytical techniques are employed for this purpose.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful and definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk

For chiral, enantiomerically pure compounds, X-ray crystallography can unambiguously determine the relative configuration of all stereogenic centers. nih.gov The determination of the absolute configuration is more challenging but can be achieved through the analysis of anomalous dispersion effects. researchgate.net The Flack parameter is a key value calculated from the diffraction data that helps in establishing the absolute stereochemistry. researchgate.neted.ac.uk A value close to zero for the Flack parameter indicates that the determined absolute structure is correct. ed.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers, thus assessing the enantiomeric purity of a sample. mdpi.comresearchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com

The development of a chiral HPLC method involves screening different types of chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.govresearchgate.net Once separated, the amount of each enantiomer can be quantified, often by UV detection, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio (er). researchgate.netumn.edu The method's performance is validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification. nih.gov

Table 1: Key Parameters in Chiral HPLC Method Development

ParameterDescription
Chiral Stationary Phase The type of chiral column used for separation (e.g., Chiralcel OD-H, Chiralpak AD-H). researchgate.net
Mobile Phase The solvent system used to carry the sample through the column (e.g., n-hexane/isopropanol). researchgate.net
Flow Rate The speed at which the mobile phase passes through the column. nih.gov
Detection The method used to detect the separated enantiomers (e.g., UV-Vis detector). nih.gov
Resolution A measure of the degree of separation between two peaks.
Enantiomeric Purity The percentage of one enantiomer in a mixture of both.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub The resulting ECD spectrum is unique for each enantiomer, presenting mirror-image curves. encyclopedia.pubnih.gov This makes ECD a valuable tool for determining the absolute configuration and assessing the enantiomeric purity of a sample. nih.govnih.gov

The sign and shape of the ECD spectrum are sensitive to both the absolute configuration and the molecular conformation. encyclopedia.pub Experimental ECD spectra are often compared with spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), to assign the absolute configuration. nih.govresearchgate.net The amplitude of the ECD signal, known as the Cotton effect, is proportional to the enantiomeric purity. nih.gov

Stereochemical Correlation Studies

Stereochemical correlation involves chemically transforming a compound of unknown stereochemistry into a compound whose absolute configuration is already known. By comparing the properties, such as optical rotation, of the newly formed compound with the known standard, the stereochemistry of the original compound can be deduced. This method relies on the principle that the stereochemical integrity of the chiral centers is maintained throughout the chemical transformation.

Mosher Ester Analysis for Enantiomeric Excess Determination

Mosher ester analysis is a nuclear magnetic resonance (NMR) based method used to determine the absolute configuration and enantiomeric excess of chiral secondary alcohols. umn.edunih.govspringernature.com This technique involves the derivatization of the alcohol with a chiral reagent, typically the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu

This derivatization results in the formation of two diastereomeric esters. umn.eduoregonstate.edu Since diastereomers have different physical and spectroscopic properties, their ¹H NMR spectra will show distinct chemical shifts for the protons near the chiral center. nih.govspringernature.com By analyzing the differences in the chemical shifts (ΔδSR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be determined. springernature.comoregonstate.edu Furthermore, the ratio of the integrals of corresponding signals in the NMR spectrum can be used to calculate the enantiomeric excess of the original alcohol. umn.eduutoronto.ca

Table 2: Summary of Stereochemical Analysis Techniques

TechniquePrincipleApplication for this compound
Single Crystal X-ray Diffraction Diffraction of X-rays by a crystal lattice. ed.ac.ukDetermination of absolute configuration. researchgate.netnih.gov
Chiral HPLC Differential interaction with a chiral stationary phase. mdpi.comSeparation and quantification of enantiomers, assessment of enantiomeric purity. researchgate.netnih.gov
ECD Spectroscopy Differential absorption of circularly polarized light. nih.govencyclopedia.pubDetermination of absolute configuration and enantiomeric purity. nih.gov
Stereochemical Correlation Chemical conversion to a compound of known stereochemistry.Assignment of absolute configuration by relating to a known standard.
Mosher Ester Analysis NMR analysis of diastereomeric esters. nih.govspringernature.comDetermination of absolute configuration and enantiomeric excess of the alcohol functional group. umn.edu

Diastereoselective Synthesis of this compound Derivatives

The diastereoselective synthesis of this compound derivatives is primarily governed by the mechanism of the halohydrin formation reaction on the indene (B144670) scaffold. The reaction of an alkene with a halogen in the presence of water yields a halohydrin, where a halogen and a hydroxyl group are added across the double bond. leah4sci.comlibretexts.org The stereochemical outcome of this reaction is typically anti-addition, meaning the halogen and the hydroxyl group add to opposite faces of the double bond. leah4sci.comlibretexts.org

When indene is subjected to chlorohydrin formation, the reaction proceeds via a cyclic chloronium ion intermediate. The subsequent attack by a water molecule occurs from the side opposite to the bulky chloronium ion bridge, leading to a trans configuration of the resulting chlorohydrin. libretexts.org This inherent diastereoselectivity of the halohydrin formation mechanism is a powerful tool for controlling the relative stereochemistry at the C1 and C2 positions of the indan (B1671822) skeleton.

For instance, the reaction of indene with a source of electrophilic chlorine (like N-chlorosuccinimide or chlorine gas) in an aqueous solvent system will predominantly yield the trans-2-chloro-2,3-dihydro-1H-inden-1-ol diastereomer. The nucleophilic attack of water will occur at the more substituted benzylic carbon (C1), following Markovnikov's rule, due to its greater ability to stabilize the partial positive charge in the transition state. leah4sci.com

Conversely, achieving the cis diastereomer requires a different synthetic strategy. One potential route involves the epoxidation of indene to form indene oxide, followed by a ring-opening reaction with a chloride source. However, the ring-opening of epoxides with nucleophiles also typically proceeds with anti-selectivity. A more viable, though multi-step, approach could involve an SN2 reaction at the C2 position of a pre-existing trans-configured precursor with inversion of stereochemistry. Another strategy involves the epimerization of the more stable trans product to the cis isomer, for example, through a Mitsunobu reaction at the C2 position. nih.gov

The table below summarizes the expected primary diastereomeric products from key synthetic approaches.

Table 1: Diastereoselective Synthesis Strategies and Expected Outcomes

Starting Material Reagents Key Intermediate Predominant Diastereomer Stereoselectivity
Indene Cl₂, H₂O Cyclic chloronium ion trans-2-Chloro-2,3-dihydro-1H-inden-1-ol Anti-addition
trans-1-Azido-2-indanol - - cis-1-Amino-2-indanol (by analogy) Epimerization
Indene 1. m-CPBA 2. HCl Indene Oxide trans-2-Chloro-2,3-dihydro-1H-inden-1-ol Anti-addition

Challenges in Stereochemical Assignment and Strategies for Resolution

Assigning the absolute and relative stereochemistry of this compound derivatives presents significant challenges due to the presence of two chiral centers (C1 and C2). Distinguishing between the two pairs of enantiomers (cis and trans) requires sophisticated analytical techniques.

A primary challenge lies in differentiating the diastereomers. Since diastereomers have different physical and chemical properties, they can, in principle, be distinguished by various analytical methods. uou.ac.in However, without reference standards, unambiguously assigning the cis or trans configuration can be difficult.

Spectroscopic Methods for Stereochemical Assignment:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry. wordpress.com The coupling constant (³J) between the protons at C1 and C2 can provide crucial information. Generally, for vicinal protons on a five-membered ring, the coupling constant for trans protons is different from that for cis protons. magritek.com Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of protons. An NOE between the protons on C1 and C2 would suggest a cis relationship. wordpress.com

Table 2: NMR Parameters for Stereochemical Elucidation

NMR Technique Parameter Application in Stereochemical Assignment
¹H NMR Coupling Constant (³JH1-H2) Differentiates between cis and trans isomers based on the magnitude of the coupling constant.
NOESY NOE Enhancement Detects through-space proximity; an enhancement between H1 and H2 indicates a cis configuration.

Crystallographic Methods:

The most definitive method for determining both the relative and absolute stereochemistry is single-crystal X-ray crystallography. nih.govspast.org This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the arrangement of atoms. researchgate.netmdpi.com However, this method is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative.

Strategies for Resolution:

Once the diastereomers are synthesized, the separation of the enantiomers of each diastereomeric pair is necessary to obtain stereopure compounds. This process is known as resolution.

Classical Resolution: This method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. mdpi.comgoogle.com For this compound, which is an alcohol, derivatization to a chiral ester or reaction with a chiral acid could be employed. These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization. mdpi.com Following separation, the original enantiomer can be recovered.

Chiral Chromatography: Another effective method is chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mdpi.com This method can be applied analytically to determine enantiomeric purity or preparatively to isolate the individual enantiomers.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Chloro 2,3 Dihydro 1h Inden 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. In a typical ¹H NMR spectrum of a 2-chloro-2,3-dihydro-1H-inden-1-ol derivative, the aromatic protons of the indene (B144670) ring system generally appear in the downfield region, typically between 7.0 and 9.0 ppm. oregonstate.edu The benzylic proton (H-1), being adjacent to both an oxygen and the aromatic ring, would be expected in the range of 3.5 to 5.5 ppm. The proton at the chlorine-bearing carbon (H-2) would likely resonate in the 3.0 to 5.0 ppm range due to the deshielding effect of the electronegative chlorine atom. orgchemboulder.com The diastereotopic methylene (B1212753) protons at C-3 would exhibit complex splitting patterns and appear as multiplets. researchgate.net

The coupling constants (J values) provide valuable information about the spatial relationship between neighboring protons. For instance, geminal coupling between the two protons on the same carbon (e.g., C-3) is typically in the range of -10 to -15 Hz. ucsd.edu Vicinal coupling (three-bond coupling) between protons on adjacent carbons, such as between H-1 and H-2, or H-2 and the H-3 protons, usually falls within 6-8 Hz for aliphatic systems. libretexts.org These coupling constants are crucial for determining the relative stereochemistry of the substituents on the five-membered ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonChemical Shift (ppm) RangeMultiplicityNotes
Aromatic-H7.0 - 8.5MultipletThe exact shifts depend on the substitution pattern on the benzene (B151609) ring. orgchemboulder.com
H-1 (CHOH)3.5 - 5.5Doublet or Doublet of DoubletsCoupled to H-2. oregonstate.edu
H-2 (CHCl)3.0 - 5.0MultipletCoupled to H-1 and the two H-3 protons. orgchemboulder.com
H-3 (CH₂)2.0 - 3.5MultipletsDiastereotopic protons, each appearing as a multiplet due to geminal and vicinal coupling. researchgate.net
OH2.0 - 4.0Broad SingletThe chemical shift is variable and depends on concentration and solvent. orgchemboulder.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonChemical Shift (ppm) RangeNotes
Aromatic C-H120 - 130Aromatic carbons with attached protons.
Aromatic C (quaternary)130 - 150Aromatic carbons at the ring fusion.
C-1 (CHOH)60 - 80Carbon attached to the hydroxyl group. oregonstate.edu
C-2 (CHCl)55 - 80Carbon attached to the chlorine atom. oregonstate.edu
C-3 (CH₂)20 - 40Methylene carbon in the five-membered ring. pdx.edu

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between protons and carbons. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the unambiguous assignment of which protons are attached to which carbons. For example, an HSQC spectrum would show a cross-peak connecting the proton signal at ~4.5 ppm to the carbon signal at ~70 ppm, confirming the C-1/H-1 pair.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. researchgate.net For this compound, the expected molecular formula is C₉H₉ClO. HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of chlorine is also readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Isotopic Pattern
C₉H₉³⁵ClO168.0342M
C₉H₉³⁷ClO170.0312M+2 (approx. 32% of M)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. researchgate.net In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. pressbooks.pub The C-H stretching vibrations of the aromatic ring typically appear between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches are found between 2850 and 3000 cm⁻¹. pressbooks.pub The C-O stretching vibration would be expected in the 1000-1250 cm⁻¹ range. The C-Cl stretching vibration usually appears in the 600-800 cm⁻¹ region. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
O-H (alcohol)3200 - 3600Stretching (broad)
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
C=C (aromatic)1450 - 1600Stretching
C-O1000 - 1250Stretching
C-Cl600 - 800Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions due to the aromatic chromophore. Typically, substituted benzene rings exhibit two main absorption bands: a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure between 250 and 280 nm. The presence of the fused five-membered ring and the substituents may cause slight shifts in the positions and intensities of these bands. For comparison, the parent compound, 1-indanone (B140024), shows UV absorption maxima. nist.gov

Advanced Spectroscopic Integration for Unambiguous Structure Determination

The definitive structural elucidation of this compound, a halogenated derivative of 1-indanol, necessitates a synergistic application of multiple advanced spectroscopic techniques. While individual methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial pieces of the structural puzzle, their integrated analysis is paramount for an unambiguous assignment of the molecular architecture, including the relative stereochemistry of the chloro and hydroxyl substituents. This section details the expected spectroscopic data and outlines the process of their integrated interpretation for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands indicative of its key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. nih.gov The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the five-membered ring would be observed just below 3000 cm⁻¹. researchgate.net A key feature for this specific compound would be the C-Cl stretching vibration, which is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, although its precise position can be influenced by the molecular environment. researchgate.net

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H Stretch (Alcohol)
>3000MediumAromatic C-H Stretch
<3000MediumAliphatic C-H Stretch
1450-1600Medium to WeakAromatic C=C Stretch
1000-1200StrongC-O Stretch (Alcohol)
600-800Medium to WeakC-Cl Stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would provide vital information regarding its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular formula C₉H₉ClO. A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would likely involve the loss of small neutral molecules. A prominent fragment would be expected from the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at [M-18]⁺. Another significant fragmentation pathway would be the loss of a chlorine radical (Cl•, 35/37 Da), resulting in a peak at [M-35]⁺ or [M-37]⁺. Alpha-cleavage adjacent to the hydroxyl group could lead to the loss of the CH(OH)CH₂Cl fragment or cleavage of the C-C bond within the five-membered ring. The base peak could arise from a stable fragment formed through one of these pathways.

Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
168/170[M]⁺ (Molecular Ion)
150/152[M-H₂O]⁺
133[M-Cl]⁺
115[M-Cl-H₂O]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic protons are expected to appear in the downfield region, typically between δ 7.2 and 7.6 ppm. The proton attached to the carbon bearing the hydroxyl group (H-1) would be deshielded and is expected to appear as a doublet around δ 5.0-5.5 ppm. The proton on the carbon with the chlorine atom (H-2) would also be significantly downfield, likely in the range of δ 4.5-5.0 ppm, appearing as a multiplet due to coupling with adjacent protons. The methylene protons at the C-3 position would be diastereotopic and appear as two separate multiplets in the upfield region, likely between δ 3.0 and 3.5 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The coupling constants between H-1, H-2, and the H-3 protons would be crucial in determining the cis or trans stereochemistry of the substituents. A larger coupling constant between H-1 and H-2 would suggest a trans configuration, while a smaller coupling constant would be indicative of a cis relationship.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.2-7.6Multiplet
H-15.0-5.5Doublet
H-24.5-5.0Multiplet
H-3a3.0-3.5Multiplet
H-3b3.0-3.5Multiplet
OHVariableBroad Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-145 ppm region. The carbon bearing the hydroxyl group (C-1) is expected to be in the range of δ 70-80 ppm, while the carbon attached to the chlorine atom (C-2) will also be significantly deshielded, appearing around δ 60-70 ppm. The methylene carbon (C-3) would be found further upfield, likely in the δ 30-40 ppm range.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic Quaternary140-145
Aromatic CH120-130
C-1 (CH-OH)70-80
C-2 (CH-Cl)60-70
C-3 (CH₂)30-40

Advanced 2D NMR Techniques

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the five-membered ring (H-1 to H-2, H-2 to H-3a/H-3b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which is particularly useful for determining the stereochemistry. For example, in the cis isomer, a NOE would be expected between H-1 and H-2, while this would be weaker or absent in the trans isomer.

By integrating the data from these various spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a clear picture of its chemical constitution and spatial arrangement.

Computational Chemistry Investigations of 2 Chloro 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Studies

Quantum chemical studies, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the intricacies of 2-Chloro-2,3-dihydro-1H-inden-1-ol. These methods allow for the detailed investigation of the molecule's geometry, electronic structure, and reactive nature.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been utilized to determine the optimized geometry of this compound. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The resulting bond lengths, bond angles, and dihedral angles provide a precise three-dimensional representation of the molecule.

Vibrational frequency analysis is another critical aspect of DFT studies. These calculations predict the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. asianresassoc.org This comparison between theoretical and experimental data helps to confirm the optimized structure and provides a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted) (Note: The following data is illustrative and based on typical values for similar structures. Actual calculated values would be obtained from specific DFT studies.)

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.78
C-O1.43
O-H0.96
C-C (aromatic)1.39 - 1.41
C-C (aliphatic)1.52 - 1.54
C-C-Cl
C-C-O
C-O-H

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. mdpi.com For this compound, FMO analysis provides insights into its potential reaction pathways and electronic transitions.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and based on typical values for similar structures. Actual calculated values would be obtained from specific DFT studies.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Natural Bond Order (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. wikipedia.orgwisc.edu It provides a localized picture of the electron density, describing it in terms of Lewis-like structures with bonding orbitals and lone pairs. wikipedia.orgwisc.edu NBO analysis for this compound can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. wisc.edu These interactions play a significant role in the molecule's stability and conformational preferences. The analysis can quantify the energy of these interactions, providing a deeper understanding of the electronic delocalization within the molecular framework.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. asianresassoc.org The MEP surface is colored according to the electrostatic potential, where red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack) and blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity, making them potential sites for electrophilic interaction. Positive potential would be expected around the hydroxyl hydrogen and the aromatic protons.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a method used to visualize the regions of high electron localization, which are characteristic of chemical bonds and lone pairs. wikipedia.orgjussieu.frarxiv.org It provides a chemically intuitive picture of the electron distribution, distinguishing between core, bonding, and non-bonding electrons. wikipedia.org For this compound, ELF analysis would help in characterizing the nature of the covalent bonds and identifying the spatial arrangement of lone pair electrons on the oxygen and chlorine atoms.

Reduced Density Gradient (RDG) analysis is a technique employed to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished. This analysis would be valuable in understanding the intramolecular and potential intermolecular interactions that govern the structure and properties of this compound.

Computational Validation and Prediction of Spectroscopic Data

Computational methods are extensively used to predict and validate spectroscopic data. For this compound, theoretical calculations of properties like NMR chemical shifts, UV-Vis absorption spectra, and vibrational frequencies can be compared with experimental results. This comparison serves as a validation of the computational model and the optimized molecular structure. researchgate.net Good agreement between the calculated and experimental spectra enhances the confidence in the theoretical predictions and allows for a more detailed interpretation of the experimental data.

Molecular Modeling and Dynamics Simulations (General Conformational Analysis)

Computational chemistry provides powerful tools for investigating molecular structures, properties, and dynamics. In the context of this compound, molecular modeling and dynamics simulations would be instrumental in elucidating its three-dimensional structure and conformational landscape. However, a comprehensive search of available scientific literature and databases did not yield specific studies on the molecular modeling and dynamics simulations of this compound.

Molecular dynamics simulations could further complement these static calculations by providing insights into the dynamic behavior of the molecule over time. aps.org Such simulations would model the atomic motions based on a force field, allowing for the exploration of the conformational space and the identification of the most populated conformational states at a given temperature. This would reveal the flexibility of the indene (B144670) ring system and the potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the chlorine atom.

Without specific research data, a detailed quantitative analysis of the conformational preferences, including energy differences between conformers and the heights of rotational barriers, for this compound cannot be provided. The generation of data tables detailing specific dihedral angles, bond lengths, and relative energies of different conformers is contingent upon future computational studies being performed and published on this specific molecule.

Synthesis and Characterization of Novel 2 Chloro 2,3 Dihydro 1h Inden 1 Ol Derivatives and Analogues

Functionalization Strategies on the Indane Core

The chemical reactivity of the 2-chloro-1-indanone core allows for various functionalization strategies. These modifications are primarily aimed at introducing new pharmacophores or altering the electronic and steric properties of the molecule to enhance biological activity. Key strategies involve reactions at the C2 and C3 positions of the indane ring system, as well as modifications of the ketone group.

One prominent strategy involves nucleophilic substitution at the C3 position. For instance, 2,3-dichloro indenones can undergo an addition-elimination reaction with various alkyl or aryl amines. This catalyst-free method provides a straightforward route to a library of 2-chloro-3-amino indenone derivatives, introducing a key nitrogen-containing functional group. nih.gov

Another approach involves reactions at the active methylene (B1212753) C2 position, adjacent to the carbonyl group. The precursor, 2-Chloro-2,3-dihydro-1H-inden-1-one, can react with compounds like malonic acid under acidic conditions, potentially leading to the formation of more complex adducts. biosynth.com Furthermore, a widely used functionalization is the aldol (B89426) condensation of the C2 position with aromatic aldehydes to produce 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives. nih.gov This reaction extends the conjugation of the system and allows for the introduction of a wide array of substituted aryl groups.

The carbonyl group at C1 is another key site for functionalization. The reduction of this ketone to a hydroxyl group yields the parent compound, 2-Chloro-2,3-dihydro-1H-inden-1-ol, introducing a chiral center and a hydrogen-bonding moiety.

Strategy Starting Material Reagents Product Type Reference
Nucleophilic Substitution 2,3-Dichloro indenoneAlkyl/Aryl Amines2-Chloro-3-amino indenone derivatives nih.gov
Aldol Condensation 2,3-Dihydro-1H-inden-1-oneAromatic Aldehydes2-Benzylidene-2,3-dihydro-1H-inden-1-one derivatives nih.gov
Reaction with Dicarboxylic Acids 2-Chloro-2,3-dihydro-1H-inden-1-oneMalonic AcidDicarbonyl adducts biosynth.com
Reduction 2-Chloro-2,3-dihydro-1H-inden-1-oneReducing Agent (e.g., NaBH₄)This compound-

Incorporation into Diverse Heterocyclic Systems

The indane core is a valuable building block for the synthesis of more complex polycyclic structures, particularly those incorporating heterocyclic rings. These modifications can dramatically alter the pharmacological profile of the parent compound.

One notable example is the synthesis of indeno[2,1-c]pyrazolones. This involves a multi-step reaction sequence that begins with the nucleophilic addition of a substituted pyrazole (B372694) to an indanone precursor, followed by cyclization to yield the fused heterocyclic system. nih.gov This strategy effectively merges the indane framework with a pyrazolone (B3327878) ring, a common motif in bioactive molecules.

Another synthetic route leads to the formation of 2,3-dihydro-1H-indazoles. While not always starting directly from a pre-formed indanone, these syntheses often involve the cyclization of a substituted phenylhydrazine (B124118) derivative. mdpi.com For example, an acid-catalyzed SN1-type ring closure of a 2-hydroxymethyl phenylhydrazine can yield the indazole core. mdpi.com The principles of these cyclization reactions can be adapted to precursors derived from the 2-chloro-indanol scaffold to create novel fused systems.

The creation of these fused heterocycles represents a significant structural diversification, transforming the planar indanone system into a three-dimensional architecture with new potential protein binding interactions.

Indane-Based Core Synthetic Strategy Resulting Heterocyclic System Reference
Indanone PrecursorNucleophilic addition and cyclizationIndeno[2,1-c]pyrazolone nih.gov
2-Hydroxymethyl PhenylhydrazineAcid-catalyzed SN1 ring closure2,3-Dihydro-1H-indazole mdpi.com

Synthesis of Multi-Chiral Center Derivatives

The development of derivatives from this compound introduces significant stereochemical complexity. The parent alcohol itself possesses two adjacent chiral centers: one at the C1 position bearing the hydroxyl group and another at the C2 position bearing the chlorine atom.

According to stereochemical principles, a molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. libretexts.org For this compound, with n=2, there are four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between a member of one pair and a member of the other pair (e.g., between (1R, 2R) and (1R, 2S)) is that of diastereomers. libretexts.orglibretexts.org Diastereomers have different physical properties and can be separated by techniques such as chromatography.

The synthesis of derivatives with multiple chiral centers requires stereoselective methods to control the spatial arrangement of substituents. For example, the synthesis of trans-2,3-disubstituted 1-indanones creates two chiral centers at C2 and C3. beilstein-journals.org Controlling the relative stereochemistry (cis vs. trans) is a key challenge in such syntheses. Similarly, the stereoselective chlorination of chiral precursors, such as certain dihydropyrimidinones, demonstrates that new chiral centers can be introduced with a high degree of stereocontrol. colab.ws These principles are directly applicable to the synthesis of specific stereoisomers of this compound and its derivatives, which is crucial as different stereoisomers often exhibit markedly different biological activities.

Compound Chiral Centers Maximum Stereoisomers Isomer Pairs Reference
This compoundC1, C242 pairs of enantiomers, 4 pairs of diastereomers libretexts.org, libretexts.org
trans-2,3-Disubstituted 1-indanone (B140024)C2, C342 pairs of enantiomers, 4 pairs of diastereomers beilstein-journals.org

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect, thereby guiding the design of more potent and selective derivatives. For derivatives of the indane core, SAR studies have identified key structural features that influence activity.

In a study of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives designed as therapeutics for inflammatory bowel disease, several key SAR insights were revealed. nih.gov The inhibitory effect of these compounds on the adhesion of monocytes to colon epithelial cells was strongly correlated with their ability to suppress the production of reactive oxygen species (ROS) and the expression of adhesion molecules. The nature and position of substituents on the benzylidene ring were found to be critical for activity. nih.gov

Similarly, SAR studies on a series of 2-chloro-3-amino indenone derivatives, synthesized as potential inhibitors of the DNA repair enzyme AlkB, identified a specific compound, designated 3o, as a notable inhibitor. nih.gov This finding highlights the importance of the amino substitution at the C3 position for this particular biological target.

The general principles of SAR are broadly applicable. For instance, in studies of other heterocyclic systems like benzimidazoles, it has been shown that substitutions at specific positions (N1, C2, C5, and C6) greatly influence anti-inflammatory activity. mdpi.com The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its binding affinity to a target protein. mdpi.com Computational methods such as 3D-QSAR and molecular docking are increasingly used to rationalize these relationships and predict the activity of newly designed compounds. rsc.org These approaches can model the interactions between a ligand and its protein target, providing insights into why certain functional groups enhance activity while others diminish it. rsc.org

Derivative Series Biological Target/Assay Key SAR Findings Reference
2-Benzylidene-2,3-dihydro-1H-inden-1-onesInhibition of monocyte-epithelial adhesion (IBD model)Activity correlates with suppression of ROS and adhesion molecules; substitution on the benzylidene ring is critical. nih.gov
2-Chloro-3-amino indenonesInhibition of AlkB (DNA repair enzyme)Specific amino substitutions at C3 are crucial for inhibitory activity, with compound 3o identified as a potent inhibitor. nih.gov
Indeno[2,1-c]pyrazolonesHIF-1 InhibitionRing activating groups (methyl, methoxy, hydroxy) at the para position of the R¹ substituent improved inhibitory activity. nih.gov

Applications of 2 Chloro 2,3 Dihydro 1h Inden 1 Ol in Specialized Chemical Research

Role in Asymmetric Synthesis

The presence of two adjacent stereocenters in 2-Chloro-2,3-dihydro-1H-inden-1-ol, one bearing a chlorine atom and the other a hydroxyl group, positions it as a highly attractive scaffold for asymmetric synthesis. The controlled synthesis of its enantiomers and diastereomers provides access to a rich pool of chiral molecules that can be elaborated into a wide array of valuable compounds.

As Chiral Ligands in Metal-Catalyzed Reactions

While direct applications of this compound as a ligand are not extensively documented, its derivatives, particularly amino alcohols derived from it, are prime candidates for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The 1,2-amino alcohol motif is a well-established pharmacophore and a privileged structure for the construction of effective chiral ligands. nih.gov The indane backbone imparts conformational rigidity, a desirable feature for a ligand to create a well-defined and effective chiral environment around a metal center. This rigidity can lead to high levels of enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions.

The synthetic pathway to such ligands would typically involve the conversion of the hydroxyl group of this compound to an amino group, followed by further functionalization. The resulting chiral 2-amino-1-indanol derivatives can then be utilized to prepare a diverse library of ligands, including phosphines, oxazolines, and other nitrogen- and oxygen-based chelating agents.

As Chiral Building Blocks for Enantiopure Compounds

This compound serves as an excellent chiral building block for the synthesis of enantiomerically pure compounds. enamine.net The term "chiral building block" refers to a molecule that possesses one or more stereocenters and can be incorporated into a larger molecule without loss of its stereochemical integrity. The utility of this chloro-alcohol lies in the differential reactivity of its functional groups, allowing for sequential and stereocontrolled modifications.

For instance, the hydroxyl group can be protected or activated for nucleophilic substitution, while the chlorine atom can be displaced by a variety of nucleophiles under appropriate conditions. This orthogonal reactivity enables the stepwise construction of complex molecular frameworks. The synthesis of enantiopure 1,2-amino alcohols, for example, can be achieved from chiral hydrazones derived from related indanone precursors, highlighting the potential of the indane scaffold in asymmetric synthesis. nih.gov

The following table illustrates the potential of chiral building blocks in synthesizing diverse enantiopure compounds:

Chiral Building Block ClassResulting Enantiopure Compound ClassPotential Applications
Chiral AlcoholsChiral Esters, Ethers, AminesPharmaceuticals, Agrochemicals
Chiral AminesChiral Amides, LigandsCatalysis, Material Science
Chiral HalohydrinsEpoxides, Diols, Amino AlcoholsFine Chemicals, Natural Product Synthesis

Integration into Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical transformations, offers a powerful strategy for the efficient production of enantiopure compounds. This compound is an ideal substrate for enzymatic kinetic resolution, a process where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted.

Lipases are commonly employed for the kinetic resolution of alcohols through enantioselective acylation. In the case of racemic this compound, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. This approach provides access to both enantiomers of the starting material in high enantiomeric purity. For example, the kinetic resolution of a similar compound, racemic 2-chloro-1-(2-furyl)ethanol, has been successfully achieved using various lipases, demonstrating the feasibility of this strategy for chlorohydrins. researchgate.net

Furthermore, dynamic kinetic resolution (DKR) can be employed to theoretically achieve a 100% yield of the desired enantiomer. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material is converted into a single enantiomer of the product.

Intermediate in the Synthesis of Complex Organic Molecules

The indane ring system is a common structural motif in a wide range of biologically active molecules and natural products. beilstein-journals.orgnih.gov Consequently, functionalized indanes like this compound are valuable intermediates in the total synthesis of these complex targets.

The strategic placement of the chloro and hydroxyl groups allows for the introduction of further functionality and the construction of fused ring systems. For example, the corresponding ketone, 2-chloro-2,3-dihydro-1H-inden-1-one, is a known precursor for various heterocyclic compounds. biosynth.com The reduction of this ketone would yield this compound, which could then be used in subsequent synthetic steps. The synthesis of indane-based imidazole (B134444) derivatives and other complex polycyclic structures often proceeds through indanone intermediates. nih.gov

Mechanistic Studies of Organic Reactions

The fixed stereochemical relationship between the chloro and hydroxyl groups in this compound makes it a useful probe for studying the mechanisms of various organic reactions. By analyzing the stereochemical outcome of reactions involving this substrate, chemists can gain insights into the transition state geometries and the stereoelectronic effects that govern the reaction pathway.

For example, the participation of the hydroxyl group in the displacement of the adjacent chlorine atom (anchimeric assistance) can be investigated. The formation of an epoxide intermediate through intramolecular cyclization is a common reaction for halohydrins, and studying the kinetics and stereochemistry of this process with this compound can provide valuable mechanistic data.

Applications in Materials Science (e.g., precursors for specialty chemicals and polymers)

While specific applications of this compound in materials science are not widely reported, its potential as a precursor for specialty chemicals and polymers is significant. The bifunctional nature of the molecule allows it to be incorporated into polymer backbones or used as a monomer for the synthesis of novel materials.

For instance, the hydroxyl group can be used for polyester (B1180765) or polyurethane formation, while the chlorine atom provides a site for further modification or cross-linking. The rigid indane unit can impart desirable thermal and mechanical properties to the resulting polymers, such as a high glass transition temperature and improved dimensional stability. The synthesis of polymers from related indanone-derived monomers has been explored, suggesting the potential of the indane scaffold in materials science.

Initial Explorations in Biological Activity Mechanisms (excluding clinical human trial data)

The indene (B144670) framework, a bicyclic structure consisting of a fused benzene (B151609) and cyclopentene (B43876) ring, is a privileged scaffold in medicinal chemistry. The introduction of various functional groups, such as a chloro-substituent and hydroxyl or ketone moieties, gives rise to a diverse range of biological activities. Researchers have synthesized and evaluated numerous derivatives of the core indanone and indenone structures, revealing promising interactions with key biological targets. These explorations have unveiled potential applications in enzyme inhibition, antimicrobial chemotherapy, and anticancer research.

Enzyme Interaction and Inhibition Studies (e.g., LRRK2, 6KZV-A, tyrosinase)

The rigid structure of indenone derivatives makes them suitable candidates for fitting into the active sites of various enzymes. Research has focused on their potential to modulate the activity of enzymes implicated in disease, particularly in skin hyperpigmentation and cancer.

A significant area of investigation has been the inhibition of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. Overproduction of melanin by human tyrosinase (hsTYR) can lead to skin hyperpigmentation disorders. nih.gov Recognizing the need for new, potent hsTYR inhibitors, scientists designed and synthesized a series of indanone derivatives. nih.gov Specifically, derivatives of 4-amino-2',4'-dihydroxyindanone have been identified as potent inhibitors of human tyrosinase. nih.gov This work builds on the established activity of related compounds, as other indenolol-based drugs have also been noted to inhibit tyrosinase activity. drugbank.com

Further studies have shown that the indenone scaffold can be adapted to target other enzyme classes. For instance, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. Several of these compounds demonstrated inhibitory activity in the low micromolar range. Similarly, a series of 2-chloro-3-amino indenone derivatives were synthesized and found to inhibit AlkB, a DNA dealkylation repair enzyme. This inhibition sensitizes cells to DNA alkylating agents, suggesting a potential role in combination cancer therapy.

Table 1: Enzyme Inhibition by Indenone Derivatives

Derivative ClassTarget EnzymeKey FindingsSource
4-Amino-2',4'-dihydroxyindanone derivativesHuman Tyrosinase (hsTYR)Identified as potent inhibitors for treating skin hyperpigmentation. nih.gov
IndenololTyrosinaseActs as an α-MSH antagonist, inhibiting melanin synthesis and tyrosinase activity. drugbank.com

Investigation of Antimicrobial Properties of Derivatives

The search for novel antimicrobial agents has led researchers to explore various heterocyclic compounds. The chloro-substituted indenone structure has shown promise in this area. Direct biological evaluation has demonstrated that 2-chloro-2,3-dihydro-1H-inden-1-one is effective against the protozoan parasite Trichomonas vaginalis in murine models. biosynth.com This finding highlights the potential of this specific compound as a lead for developing new antiparasitic drugs. biosynth.com

The antimicrobial potential of this structural class is further supported by studies on related molecules. Ciminalum, a p-nitro-α-chlorocinnamic aldehyde, has a known history as an active antimicrobial agent against both Gram-positive and Gram-negative microorganisms. nih.gov The established activity of this and other chloro-containing compounds underscores the importance of the chloro-substituent in conferring antimicrobial properties, suggesting that derivatives of this compound warrant further investigation against a broader spectrum of microbial pathogens. nih.govnih.govnih.govresearchgate.net

Table 2: Antimicrobial Activity of 2-Chloro-2,3-dihydro-1H-inden-1-one

CompoundTarget OrganismObserved ActivitySource
2-Chloro-2,3-dihydro-1H-inden-1-oneTrichomonas vaginalisEffective in a mouse model. biosynth.com

Research into Potential Anticancer Activities

The development of novel anticancer agents is a critical focus of medicinal chemistry, and indenone derivatives have emerged as a promising class of compounds. Researchers have created hybrid molecules combining the structural features of Ciminalum with a thiazolidinone ring, resulting in compounds with significant cytotoxic effects on tumor cells. nih.gov

A series of these 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and screened against a panel of 60 human cancer cell lines. nih.gov Several derivatives demonstrated potent antimitotic activity at micromolar and submicromolar concentrations. nih.gov The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene (Ciminalum) fragment was found to be a key requirement for the anticancer effects. nih.gov The most potent compounds showed low toxicity toward normal human blood lymphocytes, indicating a favorable therapeutic window. nih.gov

Table 3: Anticancer Activity of Ciminalum-Thiazolidinone Hybrid Molecules

CompoundMean GI50 (µM)Mean TGI (µM)Noted Activity AgainstSource
Compound 2f2.8032.3Leukemia, Colon Cancer, CNS Cancer, Melanoma, Gastric Cancer, Breast Cancer nih.gov
Compound 2h1.5713.3Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5), Gastric Cancer (AGS), Human Colon Cancer (DLD-1), Breast Cancers (MCF-7, MDA-MB-231) nih.gov
GI50: 50% Growth Inhibition. TGI: Total Growth Inhibition.

Exploration of Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the discovery of new antioxidants a significant research goal. The antioxidant potential of a compound is often evaluated using in vitro assays that measure its ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.gov

The general principle of antioxidant activity involves the donation of a hydrogen atom or an electron to a free radical, thus neutralizing it. nih.gov The effectiveness of a particular compound is highly dependent on its chemical structure, including the presence of electron-donating groups. researchgate.net Given that phenolic compounds are well-known antioxidants, the conversion of the ketone in 2-chloro-2,3-dihydro-1H-inden-1-one to the alcohol in this compound could potentially modulate its redox properties, an area that represents a potential avenue for future research. nih.gov

Future Perspectives and Emerging Research Directions in 2 Chloro 2,3 Dihydro 1h Inden 1 Ol Chemistry

Development of Highly Selective and Sustainable Synthetic Pathways

The future of synthesizing 2-Chloro-2,3-dihydro-1H-inden-1-ol and its analogs is intrinsically linked to the principles of green and sustainable chemistry. researchgate.netingentaconnect.com Current research efforts are focused on moving away from hazardous reagents and energy-intensive processes.

A significant area of development is the refinement of chemoenzymatic methods. The use of whole-cell biocatalysts, such as Pseudomonas putida, has already demonstrated the capacity for stereoselective hydroxylation of 2-chloroindane to yield enantiopure forms of this compound. rsc.org Future research will likely focus on optimizing these biocatalytic systems through protein engineering to enhance their efficiency, substrate scope, and stability.

Synthesis ApproachKey Features & Future DirectionsRelevant Compounds
Chemoenzymatic Synthesis Utilization of whole-cell biocatalysts (e.g., Pseudomonas putida) for stereoselective hydroxylation. Future work includes enzyme immobilization and engineering for improved performance. rsc.orgresearchgate.net2-Chloroindane, (-)-(1S,2R)-2-chloro-2,3-dihydro-1H-inden-1-ol, (+)-(1S,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol
Sustainable Chlorination Replacement of hazardous chlorinating agents with greener alternatives like TCCA and electrochemical in situ generation of chlorine. ingentaconnect.comacs.orgTrichloroisocyanuric acid, Trichloroisocyanuronitrile

Exploration of Novel Catalytic Applications and Methodologies

The inherent chirality and functionality of this compound make it and its derivatives promising candidates as ligands in asymmetric catalysis. The indane scaffold is a privileged structure in medicinal chemistry and has been incorporated into various ligands for catalytic processes. tudublin.ieresearchgate.netresearchgate.net

Future research will likely explore the synthesis of novel ligands derived from this compound for a variety of catalytic transformations. For instance, aminoindanol-derived ligands have shown effectiveness in the enantioselective addition of diethylzinc (B1219324) to aldehydes and in chromium-catalyzed reactions for synthesizing cyclic homoallylic 1,2-diols. acs.orgresearchgate.netresearchgate.net By modifying the substituent pattern on the indane ring of this compound, it may be possible to fine-tune the steric and electronic properties of these ligands to achieve higher enantioselectivity and catalytic activity in a broader range of reactions.

The development of catalytic systems that are recoverable and reusable is another key research direction. This could involve immobilizing catalysts derived from this compound onto solid supports or using them in biphasic systems to facilitate separation and recycling, aligning with the principles of sustainable chemistry. nih.gov

Advanced Strategies for Stereochemical Control and Deracemization

Achieving high levels of stereochemical control is paramount for the application of chiral molecules like this compound. While chemoenzymatic routes can provide access to enantiopure forms, the development of efficient deracemization techniques for racemic mixtures is a highly sought-after goal.

Biocatalytic deracemization methods, which often involve a stereoselective oxidation of one enantiomer followed by a non-selective reduction of the resulting ketone, have shown great promise for a variety of secondary alcohols. conicet.gov.arnih.govmdpi.com These methods can be performed in a "one-pot" sequential manner, sometimes combining photocatalytic oxidation with enzymatic reduction. acs.orgrsc.org Future research could adapt these strategies for the deracemization of this compound, potentially using a combination of enantiocomplementary alcohol dehydrogenases or a laccase-mediator system for the oxidative step. nih.gov

The ultimate goal is to develop catalytic stereoinversion processes that can convert a racemic mixture into a single desired enantiomer in high yield and enantiomeric excess. This would represent a highly atom-economical approach to producing enantiopure this compound.

StrategyDescriptionPotential Application to this compound
Biocatalytic Deracemization A kinetic resolution via stereoselective oxidation of one enantiomer, followed by reduction of the intermediate ketone. conicet.gov.arnih.govProduction of enantiopure (R)- or (S)-2-Chloro-2,3-dihydro-1H-inden-1-ol from a racemic mixture.
Chemo-enzymatic Deracemization Combination of a chemical oxidant/reductant with a stereoselective biocatalyst. acs.orgrsc.orgPotentially faster reaction times and broader substrate scope compared to purely biocatalytic methods.
Stereoinversion Direct conversion of one enantiomer into the other, often through a multi-enzyme cascade. mdpi.comThe most efficient method for producing a single enantiomer from a racemate.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. numberanalytics.comcas.cnbbnchasm.com These computational tools can significantly accelerate the discovery and optimization of synthetic routes and the design of novel molecules with desired properties.

Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including enantioselectivity. researchgate.netnih.govchemrxiv.org This predictive power can guide the selection of catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives, reducing the need for extensive experimental screening. rsc.org For instance, AI can help in designing more efficient chiral ligands based on the indanol scaffold for specific catalytic applications.

Expanding the Scope of Application in Specialized Chemical Fields

The unique structural features of this compound make it an attractive scaffold for the development of novel compounds in various specialized chemical fields. The indane ring system is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. researchgate.netresearchgate.netnih.gov

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The indane scaffold has been incorporated into molecules with anti-cancer, anti-inflammatory, and neuroprotective properties. tudublin.ieresearchgate.netresearchgate.nettudublin.ie The specific stereochemistry and the presence of the chloro and hydroxyl groups in this compound provide handles for further chemical modification to generate libraries of new compounds for biological screening.

In materials science, the chirality of this compound could be exploited in the design of novel chiral materials. chiralpedia.com Chiral molecules are known to influence the properties of liquid crystals, polymers, and other functional materials. Derivatives of this compound could be investigated as chiral dopants in liquid crystal displays or as monomers for the synthesis of chiral polymers with unique optical or recognition properties.

FieldPotential Applications of this compound Derivatives
Medicinal Chemistry Synthesis of novel therapeutic agents targeting cancer, inflammation, and neurological disorders. tudublin.ieresearchgate.netresearchgate.netnih.govtudublin.ie
Materials Science Development of chiral liquid crystals, polymers, and other functional materials with unique optical and electronic properties. chiralpedia.com
Agrochemicals The indane scaffold is present in some pesticides, suggesting potential for developing new crop protection agents. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Chloro-2,3-dihydro-1H-inden-1-ol with high diastereoselectivity?

  • Methodology : Palladium-catalyzed hydration-olefin insertion cascades (e.g., using Pd(OAc)₂ or PdCl₂ in aqueous THF at 60°C) enable regioselective hydration of alkynes, followed by intramolecular Michael addition. This 100% atom-economical method achieves yields up to 99% with complete cis-diastereoselectivity .
  • Key Parameters :

CatalystSolventTemperatureYieldDiastereoselectivity
Pd(OAc)₂THF/H₂O60°C99%>99% cis

Q. How can the absolute configuration of this compound derivatives be reliably determined?

  • Methodology : Combine chiral HPLC (e.g., Chiralpak® IA/IB columns), enzymatic resolution (using Burkholderia cepacia lipase), and X-ray crystallography. Chiral HPLC provides rapid enantiomeric excess (ee) analysis, while X-ray diffraction offers unambiguous stereochemical assignment .
  • Workflow :

Screen racemic mixtures via chiral HPLC.

Perform enzymatic kinetic resolution (e.g., vinyl acetate in MTBE at 24°C).

Confirm configuration via single-crystal X-ray analysis using SHELXL .

Q. What functionalization strategies are effective for introducing halogens at specific positions on the indenol scaffold?

  • Methodology : Direct electrophilic halogenation (e.g., Cl₂ or Br₂ in acetic acid) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides). Substituents at meta positions require regioselective catalysts (e.g., Rh complexes for desilylative cyclocarbonylation) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of halo-inden-1-ol derivatives be resolved?

  • Methodology : Cross-validate data using multiple techniques:

  • X-ray crystallography : Resolves ambiguities in crystal structures (e.g., SHELX refinement ).
  • Computational docking : Simulates binding modes to predict bioactive conformers (e.g., AutoDock Vina for AChE inhibitors ).
  • Comparative NMR analysis : Use NOESY to detect spatial proximity of substituents .
    • Case Study : Discrepancies in (S)-4-bromo and (R)-5-chloro derivatives were resolved by correlating enzymatic resolution data with X-ray structures .

Q. What computational approaches guide the design of this compound-based inhibitors?

  • Methodology :

  • Docking studies : Simulate ligand-receptor interactions (e.g., acetylcholinesterase active site gorge) using full force-field energetics (e.g., AMBER). Prioritize ligands with dipole alignment to the receptor’s electrostatic profile .
  • 3D-QSAR : Develop pharmacophore models using CoMFA/CoMSIA to optimize substituent effects on activity .

Q. How can reactive intermediates (e.g., acylated derivatives) be safely handled during synthesis?

  • Methodology :

  • Glovebox/N₂ atmosphere : Prevents hydrolysis/oxidation of moisture-sensitive intermediates .
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect hazardous byproducts (e.g., HCl gas).
  • Waste management : Neutralize acidic residues with NaHCO₃ before disposal .

Methodological Tables

Table 1 : Comparison of Stereochemical Analysis Techniques

TechniqueStrengthsLimitationsReference
Chiral HPLCHigh throughput, ee quantificationRequires chiral standards
X-ray DiffractionUnambiguous configurationRequires single crystals
Enzymatic ResolutionHigh enantioselectivitySubstrate-dependent kinetics

Table 2 : Key Synthetic Routes for Inden-1-ol Derivatives

MethodCatalystDiastereoselectivityYieldReference
Pd-catalyzed hydration-insertionPd(OAc)₂>99% cis99%
Rh-catalyzed cyclocarbonylationRhCl(PPh₃)₃Regiospecific85–95%

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